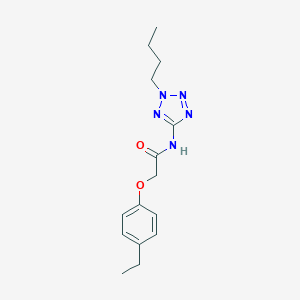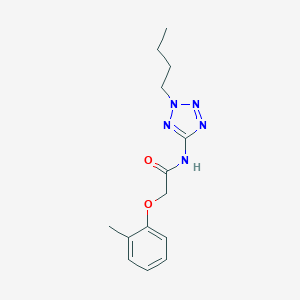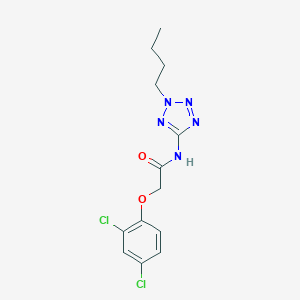![molecular formula C14H14N2O4 B244493 N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide, also known as AM404, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of anandamide, an endocannabinoid that is naturally produced by the human body. AM404 has been found to have a variety of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.
Mécanisme D'action
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide's mechanism of action is complex and involves multiple pathways in the body. One of the primary ways that it exerts its effects is by inhibiting the reuptake of anandamide, which leads to increased levels of this endocannabinoid in the body. This, in turn, activates the CB1 and CB2 receptors in the endocannabinoid system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease. It has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it is a well-established compound with a known synthesis method. This makes it relatively easy for researchers to obtain and use in their studies. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action.
One limitation of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to experimental animals or to use in in vitro studies. Additionally, the compound's effects can be complex and may vary depending on the specific experimental conditions, which can make it challenging to interpret the results of studies.
Orientations Futures
There are many potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. One area of interest is the compound's potential as a treatment for chronic pain. Studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has analgesic properties, and further research could explore its efficacy in treating different types of pain.
Another potential future direction is the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in the treatment of neurological disorders. The compound has been found to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Finally, research could also explore the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in combination with other drugs or therapies. For example, it may be possible to enhance the compound's effects by combining it with other compounds that modulate the endocannabinoid system or by using it in conjunction with other treatments for specific conditions.
Méthodes De Synthèse
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide can be synthesized through a multistep process that involves the reaction of anandamide with acetic anhydride and methoxybenzyl bromide. The resulting compound is then treated with furfurylamine to yield N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide for their studies.
Applications De Recherche Scientifique
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes, including pain perception, inflammation, and mood regulation. N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body.
Propriétés
Formule moléculaire |
C14H14N2O4 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
N-(3-acetamido-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
VHFMWIRAJMEXID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)